(3,3-Dimethylcyclopentyl)methanamine
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Overview
Description
(3,3-Dimethylcyclopentyl)methanamine is an organic compound with the molecular formula C8H17N. It is a derivative of cyclopentane, where a methanamine group is attached to a cyclopentane ring substituted with two methyl groups at the 3-position. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylcyclopentyl)methanamine typically involves the following steps:
Cyclopentane Derivative Formation: The starting material, cyclopentane, is first subjected to alkylation to introduce the two methyl groups at the 3-position. This can be achieved using a Friedel-Crafts alkylation reaction with methyl chloride and an aluminum chloride catalyst.
Methanamine Introduction: The resulting 3,3-dimethylcyclopentane is then reacted with formaldehyde and ammonia in a Mannich reaction to introduce the methanamine group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and optimized catalysts can further improve the reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
(3,3-Dimethylcyclopentyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the methanamine group to a primary amine using reducing agents like lithium aluminum hydride.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Primary amines.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
(3,3-Dimethylcyclopentyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of (3,3-Dimethylcyclopentyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanamine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The pathways involved may include neurotransmitter modulation or enzyme inhibition, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Cyclopentylmethanamine: Lacks the methyl groups at the 3-position, resulting in different steric and electronic properties.
(3,3-Dimethylcyclopentyl)ethanamine: Has an ethyl group instead of a methanamine group, altering its reactivity and applications.
Uniqueness
(3,3-Dimethylcyclopentyl)methanamine is unique due to the presence of the two methyl groups at the 3-position, which significantly influence its steric hindrance and electronic distribution. This makes it a valuable compound for studying structure-activity relationships and for use in specific synthetic applications where these properties are advantageous.
Properties
IUPAC Name |
(3,3-dimethylcyclopentyl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-8(2)4-3-7(5-8)6-9/h7H,3-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGKJQOCQZBXEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1)CN)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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